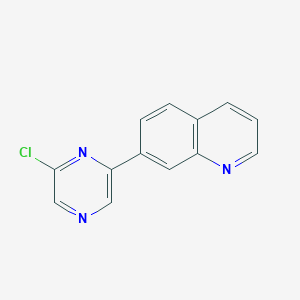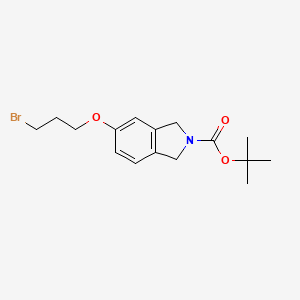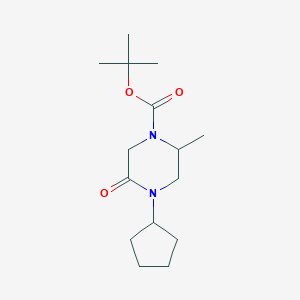
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring.
Métodos De Preparación
The synthesis of 1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and carboxylic acid derivatives.
Cyclization: The o-phenylenediamine undergoes cyclization with carboxylic acid derivatives under acidic or basic conditions to form the benzimidazole core.
Substitution: The tert-butyl and propan-2-yl groups are introduced through substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. It may also modulate receptor activity by binding to receptor sites, altering the signaling pathways involved. The exact mechanism of action depends on the specific biological target and the context in which the compound is used .
Comparación Con Compuestos Similares
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the tert-butyl and propan-2-yl groups, has a simpler structure and different chemical properties.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, which may have different biological activities and chemical reactivities.
Imidazole Derivatives: Compounds with an imidazole ring but different substituents, which may have distinct applications and properties
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
1-tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2/c1-9(2)13-16-11-8-10(14(18)19)6-7-12(11)17(13)15(3,4)5/h6-9H,1-5H3,(H,18,19) |
Clave InChI |
IDAPWNGYAJQWHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(N1C(C)(C)C)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
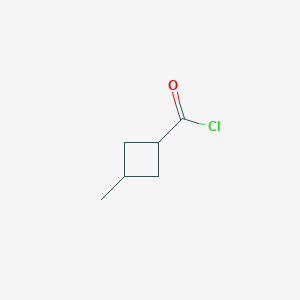
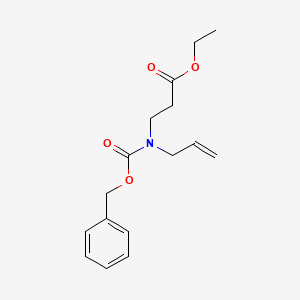
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
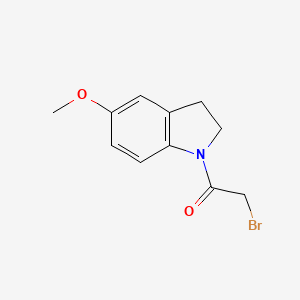
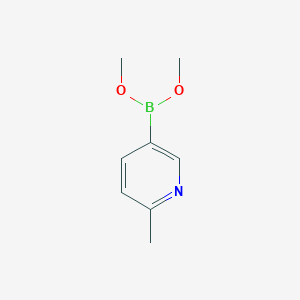
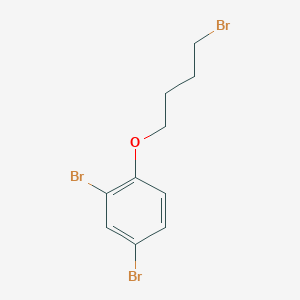
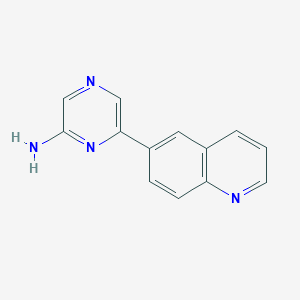
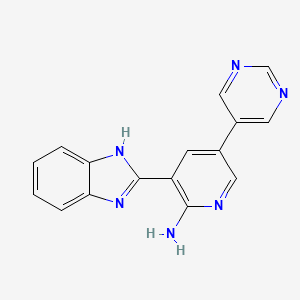
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
